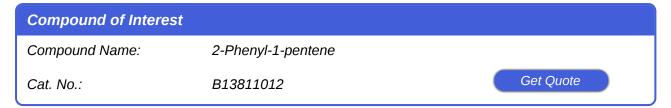


Application Notes and Protocols: Intramolecular Friedel-Crafts Reaction of 2-Phenyl-1-pentene

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the intramolecular Friedel-Crafts reaction of **2-phenyl-1-pentene**. This acid-catalyzed cyclization is a key transformation for the synthesis of the 1,1-dimethyl-2,3-dihydro-1H-indene scaffold, a structural motif present in various molecules of interest in medicinal chemistry and materials science. This protocol will detail the reaction mechanism, provide a step-by-step experimental procedure, and present the expected analytical data for the resulting product.

Introduction

The Friedel-Crafts reaction, a cornerstone of organic synthesis, allows for the formation of carbon-carbon bonds on aromatic rings.[1][2] The intramolecular variant of this reaction is a powerful tool for the construction of cyclic systems.[3] In the case of **2-phenyl-1-pentene**, the presence of a phenyl ring and an alkene functionality within the same molecule allows for an acid-catalyzed intramolecular electrophilic aromatic substitution, leading to the formation of a five-membered ring. This cyclization, often referred to as a Friedel-Crafts cyclialkylation, proceeds through a stable tertiary carbocation intermediate, resulting in the formation of 1,1-dimethyl-2,3-dihydro-1H-indene, also known as 1,1-dimethylindane.

Reaction Mechanism and Workflow



The reaction is initiated by the protonation of the alkene in **2-phenyl-1-pentene** by a strong acid catalyst, such as sulfuric acid. This protonation preferentially occurs at the terminal carbon of the double bond to form a more stable tertiary carbocation at the benzylic position. The aromatic ring then acts as a nucleophile, attacking the carbocation in an intramolecular electrophilic aromatic substitution. Subsequent deprotonation of the resulting arenium ion regenerates the aromaticity of the ring and yields the final product, 1,1-dimethyl-2,3-dihydro-1H-indene.



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Figure 1. Experimental workflow for the intramolecular Friedel-Crafts reaction of **2-phenyl-1-pentene**.

Experimental Protocol

Materials:

- **2-Phenyl-1-pentene** (C₁₁H₁₄, MW: 146.23 g/mol)
- Concentrated Sulfuric Acid (H₂SO₄, 96%)
- Cyclohexane
- Deionized Water
- Saturated Sodium Bicarbonate Solution (NaHCO₃)



- Brine (Saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Ice

Equipment:

- Round-bottom flask equipped with a magnetic stir bar
- Dropping funnel
- Thermometer
- · Ice bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus
- Gas chromatograph (for reaction monitoring)

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve **2- phenyl-1-pentene** (1.0 eq) in cyclohexane.
- Cool the stirred solution to 0-5 °C using an ice bath.
- Slowly add concentrated sulfuric acid (96%, 1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature between 0-5 °C.
- After the addition is complete, continue stirring the reaction mixture at 0-5 °C.
- Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.



- Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by distillation to obtain pure 1,1-dimethyl-2,3-dihydro-1H-indene.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of 1,1-Dimethyl-2,3-dihydro-1H-indene

Property	Value	Reference
Molecular Formula	C11H14	[3]
Molecular Weight	146.23 g/mol	[3]
CAS Number	4912-92-9	[3]
Boiling Point	191-192 °C	
Density	0.939 g/cm³ at 20 °C	_
Mass Spectrometry (EI)		_
m/z (relative intensity)	146 (M+, 40%), 131 (100%), 115 (20%), 91 (30%)	[3]

Table 2: Expected ¹H NMR and ¹³C NMR Data for 1,1-Dimethyl-2,3-dihydro-1H-indene (in CDCl₃)



¹H NMR	δ (ppm)	Multiplicity	Integration	Assignment
7.20-7.00	m	4H	Ar-H	
2.85	t, J = 7.5 Hz	2H	-CH ₂ - (C3)	_
1.85	t, J = 7.5 Hz	2H	-CH ₂ - (C2)	_
1.25	S	6H	-C(CH ₃) ₂ (C1)	_

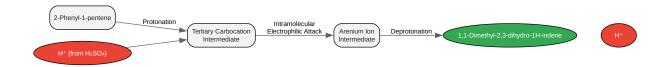
¹³ C NMR	δ (ppm)	Assignment
151.0	Ar-C (C7a)	
145.5	Ar-C (C3a)	_
126.5	Ar-CH	_
126.3	Ar-CH	_
122.1	Ar-CH	_
121.9	Ar-CH	_
42.0	-C(CH ₃) ₂ (C1)	_
40.0	-CH ₂ - (C2)	_
30.5	-CH ₂ - (C3)	_
29.0	-C(CH ₃) ₂	_

Note: The exact chemical shifts and coupling constants may vary slightly depending on the NMR solvent and instrument.

Signaling Pathway and Logical Relationships

The following diagram illustrates the mechanistic pathway of the intramolecular Friedel-Crafts cyclization.





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